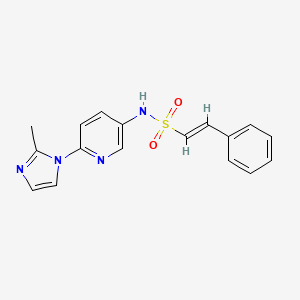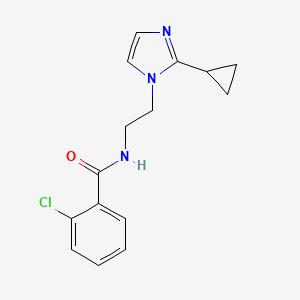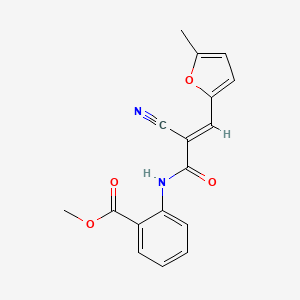
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide is a synthetic organic compound that features a combination of imidazole, pyridine, and phenylethenesulfonamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Moiety: Starting with 2-methylimidazole, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Pyridine Derivative Synthesis: The pyridine ring can be functionalized with appropriate substituents through halogenation, nucleophilic substitution, and coupling reactions.
Coupling Reactions: The imidazole and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Sulfonamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalyst Optimization: Using highly efficient and recyclable catalysts to reduce costs and environmental impact.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve high-purity products.
化学反应分析
Types of Reactions
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its imidazole and pyridine moieties are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be studied for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, such as infections, inflammation, or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The imidazole and pyridine rings could facilitate binding to these targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide
- (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethanesulfonamide
Uniqueness
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
属性
IUPAC Name |
(E)-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-14-18-10-11-21(14)17-8-7-16(13-19-17)20-24(22,23)12-9-15-5-3-2-4-6-15/h2-13,20H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGGTCVEGKENIQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2607031.png)
![Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2607033.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)



![(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2607043.png)



![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2607049.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)
